molecular formula C12H19LiN2O3 B6242881 lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate CAS No. 2378502-04-4

lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate

Cat. No.: B6242881
CAS No.: 2378502-04-4
M. Wt: 246.2
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Description

Lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a complex organic moiety. The presence of both alkyne and carbamoyl functional groups within the molecule suggests its potential reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate typically involves multiple steps:

  • Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of pent-4-yn-2-amine with isobutyl isocyanate to form the carbamoyl intermediate. This reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane at low temperatures to prevent side reactions.

  • Lithiation: : The carbamoyl intermediate is then treated with a lithium base, such as n-butyllithium, in a polar aprotic solvent like tetrahydrofuran (THF). This step introduces the lithium ion into the molecule, forming the lithium salt of the carbamoyl intermediate.

  • Acetylation: : Finally, the lithiated intermediate is reacted with bromoacetic acid to form this compound. This step is typically performed at room temperature under basic conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The alkyne group in lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.

  • Reduction: : The compound can be reduced at the alkyne position to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).

  • Substitution: : The carbamoyl group can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous conditions.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new carbamoyl derivatives with different cations or functional groups.

Scientific Research Applications

Chemistry

In chemistry, lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a biochemical probe. The presence of the alkyne group allows for bioorthogonal reactions, which can be used to label and track biomolecules in living systems.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Lithium compounds are known for their mood-stabilizing effects, and this compound may offer new therapeutic potentials.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate would depend on its specific application. In a biochemical context, the compound may interact with specific enzymes or receptors, modulating their activity. The alkyne group could facilitate covalent bonding with target molecules, while the carbamoyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-[(2-methylpropyl)carbamoyl]acetate: Lacks the alkyne group, making it less reactive in certain chemical transformations.

    Lithium 2-[(pent-4-yn-2-yl)carbamoyl]amino]acetate: Similar structure but with different alkyl substituents, affecting its reactivity and applications.

Uniqueness

Lithium 2-[(2-methylpropyl)[(pent-4-yn-2-yl)carbamoyl]amino]acetate is unique due to the presence of both alkyne and carbamoyl functional groups, which confer distinct reactivity and versatility

Properties

CAS No.

2378502-04-4

Molecular Formula

C12H19LiN2O3

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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